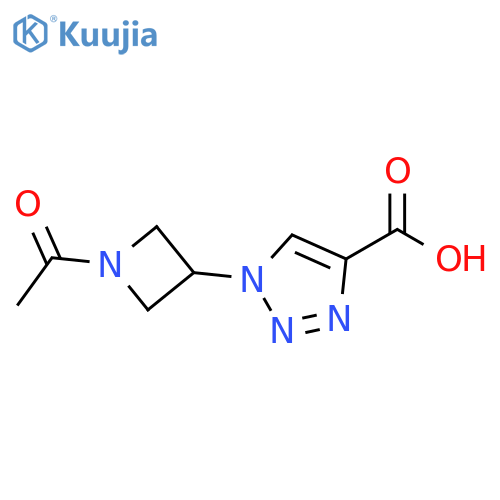Cas no 1526661-93-7 (1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)

1526661-93-7 structure
商品名:1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-(1-acetyl-3-azetidinyl)-
- 1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
-
- インチ: 1S/C8H10N4O3/c1-5(13)11-2-6(3-11)12-4-7(8(14)15)9-10-12/h4,6H,2-3H2,1H3,(H,14,15)
- InChIKey: NULQJQCOCYOGGM-UHFFFAOYSA-N
- ほほえんだ: N1(C2CN(C(C)=O)C2)C=C(C(O)=O)N=N1
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-129865-500mg |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 500mg |
$1043.0 | 2023-09-30 | ||
| Enamine | EN300-129865-1000mg |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 1000mg |
$1086.0 | 2023-09-30 | ||
| Enamine | EN300-129865-10000mg |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 10000mg |
$4667.0 | 2023-09-30 | ||
| Enamine | EN300-129865-0.1g |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 0.1g |
$943.0 | 2023-05-24 | ||
| Enamine | EN300-129865-1.0g |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 1g |
$1070.0 | 2023-05-24 | ||
| Enamine | EN300-129865-10.0g |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 10g |
$4606.0 | 2023-05-24 | ||
| Enamine | EN300-129865-100mg |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 100mg |
$956.0 | 2023-09-30 | ||
| Enamine | EN300-129865-0.25g |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 0.25g |
$985.0 | 2023-05-24 | ||
| Enamine | EN300-129865-0.5g |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 0.5g |
$1027.0 | 2023-05-24 | ||
| Enamine | EN300-129865-2.5g |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 2.5g |
$2100.0 | 2023-05-24 |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
1526661-93-7 (1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid) 関連製品
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
